![molecular formula C22H21N3O4 B2424529 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide CAS No. 877657-74-4](/img/no-structure.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Several studies have synthesized and evaluated derivatives of pyrimidine for their potential as anticancer agents. One such study involves the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, with one compound showing appreciable cancer cell growth inhibition against a variety of cancer cell lines (Al-Sanea et al., 2020). Another research focused on novel benzodifuranyl derivatives derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities, which indirectly supports their potential utility in cancer treatment due to the role of inflammation in cancer progression (Abu‐Hashem et al., 2020).
Anti-Inflammatory and Analgesic Activities
Research on the synthesis of novel compounds derived from pyrimidine has also highlighted their anti-inflammatory and analgesic potentials. Compounds synthesized from visnagenone–ethylacetate or khellinone–ethylacetate showed significant cyclooxygenase inhibition and displayed analgesic as well as anti-inflammatory activities, with some compounds demonstrating high selectivity towards COX-2 inhibition (Abu‐Hashem et al., 2020). This suggests their utility in the development of new therapeutic agents for managing pain and inflammation.
Antimicrobial Activity
The search for new antimicrobial agents has led to the synthesis of pyrimidine and oxazinone derivatives, showing promising antibacterial and antifungal activities comparable to established antibiotics such as streptomycin and fusidic acid. These findings indicate the potential of these compounds in addressing drug-resistant microbial infections (Hossan et al., 2012).
Neurological Applications
Another area of research involves the synthesis of 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives, which were screened for central nervous system depressant activity. Certain compounds demonstrated marked sedative action, highlighting the potential for the development of new sedatives or anxiolytic drugs (Manjunath et al., 1997).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine with N-isopropylacetamide.", "Starting Materials": [ "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine", "N-isopropylacetamide", "DMF (N,N-dimethylformamide)", "Et3N (triethylamine)", "DCC (dicyclohexylcarbodiimide)", "DCM (dichloromethane)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "H2O (water)" ], "Reaction": [ "To a stirred solution of 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine (1.0 equiv) in DMF, add Et3N (1.2 equiv) and N-isopropylacetamide (1.1 equiv).", "Cool the reaction mixture to 0-5°C and add DCC (1.2 equiv) in DCM dropwise.", "Stir the reaction mixture at room temperature for 12-24 hours.", "Filter the precipitated dicyclohexylurea and wash the filter cake with DCM.", "Concentrate the filtrate under reduced pressure and dissolve the residue in DCM.", "Wash the organic layer with NaHCO3 solution, brine, and water successively.", "Dry the organic layer over Na2SO4 and concentrate under reduced pressure.", "Purify the residue by column chromatography to obtain the desired product." ] } | |
| 877657-74-4 | |
Molecular Formula |
C22H21N3O4 |
Molecular Weight |
391.427 |
IUPAC Name |
2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C22H21N3O4/c1-13(2)23-18(26)12-24-19-16-6-4-5-7-17(16)29-20(19)21(27)25(22(24)28)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,23,26) |
InChI Key |
QPENFXBZEPFXAV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC(C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


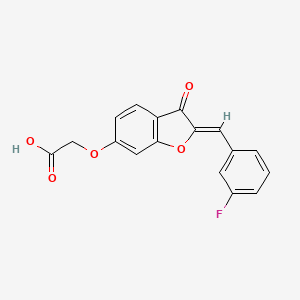
![Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2424448.png)
![4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide](/img/structure/B2424450.png)
![4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B2424451.png)
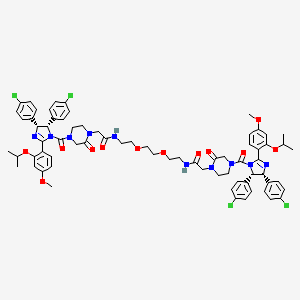
![methyl 6-acetyl-2-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2424455.png)
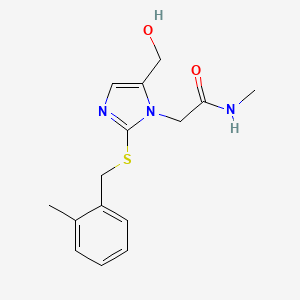
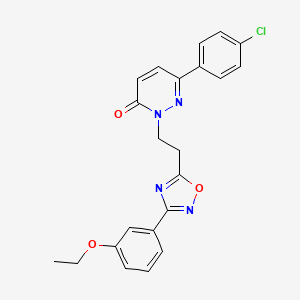

![N-mesityl-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2424460.png)
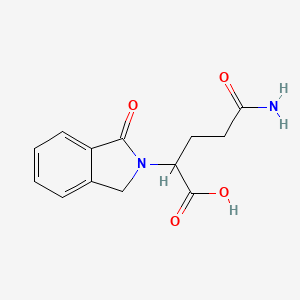
![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid](/img/structure/B2424465.png)
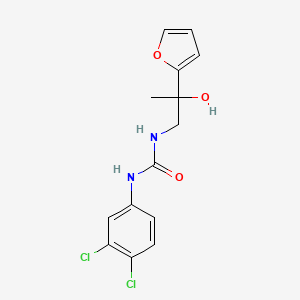
![N-(4-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424467.png)
